Entecavir Impurity 33
Description
Contextualization of Entecavir (B133710) as an Active Pharmaceutical Ingredient in Antiviral Therapy
Entecavir is a potent oral antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. drugbank.comtaylorandfrancis.com It is a guanosine (B1672433) nucleoside analogue that works by inhibiting the HBV polymerase, an enzyme crucial for the virus's replication. drugbank.com Specifically, it interferes with all three stages of the viral replication process: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. drugbank.com
Considered a first-line therapy, Entecavir is recognized for its high potency and a high genetic barrier to resistance, meaning it is less likely to become ineffective due to viral mutations over time. taylorandfrancis.comnih.govxiahepublishing.com Its efficacy has been demonstrated in numerous studies, showing significant reductions in HBV DNA levels and improvements in liver histology. nih.govnih.gov The drug is effective in both patients who are positive for the hepatitis B e-antigen (HBeAg) and those who are negative. nih.gov
Significance of Pharmaceutical Impurities in Modern Drug Development and Quality Assurance
Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products. gmpinsiders.comresearchgate.net These substances can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials. gmpinsiders.comijprajournal.com The presence of impurities, even in minute amounts, can significantly impact the quality, safety, and efficacy of a medication. researchgate.net
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in pharmaceuticals. gmpinsiders.comiajps.com These guidelines necessitate the identification, characterization, and quantification of impurities to ensure they remain below established safety thresholds. ijprajournal.comiajps.com Failure to adequately control impurities can lead to reduced drug potency, adverse patient reactions, and potential toxicity. gmpinsiders.comusp.org Therefore, comprehensive impurity profiling is a critical and integral part of modern drug development and quality assurance, ensuring the final product is both safe and effective for patient use. iajps.com
Scope and Objectives of Academic Research on Entecavir Impurity 33
Academic and industrial research into Entecavir impurities, including this compound, is essential for ensuring the quality and safety of the final drug product. The primary objectives of this research include:
Identification and Characterization: Determining the chemical structure and properties of impurities that form during the synthesis or degradation of Entecavir.
Method Development: Creating and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and quantify these impurities at very low levels. researchgate.netpharmacompass.com
Understanding Formation Pathways: Investigating the conditions under which impurities are formed to develop strategies to minimize their presence in the final product. nih.govgoogle.com
Synthesis of Reference Standards: Synthesizing pure samples of impurities, like this compound, to be used as reference materials for analytical testing. venkatasailifesciences.comsynzeal.com
This focused research ensures that any potential risks associated with impurities are understood and controlled, adhering to the stringent requirements of regulatory agencies.
Historical Overview of Entecavir Impurity Profiling Studies
Since the approval of Entecavir in 2005, significant effort has been dedicated to understanding its impurity profile. drugbank.com Early studies focused on identifying and characterizing impurities arising from the complex multi-step synthesis of the drug. ub.eduresearchgate.netsci-hub.se These efforts led to the identification of various process-related impurities and diastereomers. rjpbcs.comresearchgate.net
Later research expanded to include forced degradation studies, where the drug is subjected to harsh conditions like acid, base, oxidation, heat, and light to intentionally produce degradation products. nih.govrjpbcs.com These studies are crucial for developing stability-indicating analytical methods that can separate the active ingredient from any potential degradants that might form during the product's shelf life. nih.gov For instance, studies have shown that Entecavir is susceptible to degradation under oxidative and acidic conditions. nih.govgoogle.com
More recent work has focused on developing highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of trace-level impurities. researchgate.netnih.gov The development of reference standards for known impurities, including those listed by pharmacopeias, is an ongoing process supported by various pharmaceutical standard suppliers. venkatasailifesciences.comsynzeal.com
Chemical Compound Information
| Compound Name |
| Entecavir |
| This compound |
| Guanine (B1146940) |
| Lamivudine |
| Adefovir |
| Mannitol |
| Lactose (B1674315) monohydrate |
| Microcrystalline cellulose |
| Crospovidone |
| Titanium dioxide |
| Magnesium stearate |
| Hypromellose |
| Polyethylene (B3416737) glycol |
| Povidone |
| Sodium bicarbonate |
| Butylated hydroxytoluene |
This compound Data
| CAS Number | Molecular Formula | Molecular Weight |
| 1415118-52-3 | C15H19N5O5 | 349.35 |
| 110567-21-0 | C13H16O2 | 204.26 |
| 142217-69-4 | C51H47N5O4 | 793.97 |
Note: There appear to be multiple substances referred to as "this compound" in different sources, each with a distinct CAS number, molecular formula, and molecular weight. tlcstandards.comcato-chem.comhnstandards.comnih.gov This highlights the complexity and potential for ambiguity in naming and identifying pharmaceutical impurities. The data presented reflects the available information from various chemical suppliers and databases.
Structure
3D Structure
Properties
Molecular Formula |
C15H19N5O5 |
|---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
(2S)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
FJUGOJOVRGQPGT-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Origin of Product |
United States |
Theoretical Frameworks for Entecavir Impurity 33 Formation
Mechanistic Postulations for Process-Related Entecavir (B133710) Impurity 33 Generation
Process-related impurities are chemical entities that are formed as by-products or arise from the accumulation of intermediates during the synthesis of the active pharmaceutical ingredient (API). veeprho.com The intricate multi-step synthesis of entecavir provides several opportunities for the formation of such impurities. buct.edu.cnnih.gov
By-Product Formation during Entecavir Chemical Synthesis
The synthesis of entecavir involves a series of complex chemical transformations. nih.gov During these reactions, side reactions can occur, leading to the formation of unintended molecules known as by-products. For instance, the coupling of the purine (B94841) base with the cyclopentane (B165970) ring is a critical step in entecavir synthesis. Incomplete reactions or alternative reaction pathways at this stage could theoretically generate structural analogs of entecavir, such as Impurity 33. The specific reagents and conditions used, such as the choice of solvents and catalysts, can significantly influence the profile of by-products. google.com.na
Intermediate Accumulation during Entecavir Manufacturing
Entecavir synthesis proceeds through various intermediate compounds. buct.edu.cnpatsnap.comgoogle.comgoogleapis.com If any of these intermediates are not fully converted to the subsequent desired molecule in the synthetic sequence, they can persist and be carried through to the final drug substance. In some cases, these accumulated intermediates may themselves be structurally related to the final API or could react further under the process conditions to form other impurities. The efficiency of purification methods at each stage is crucial to minimize the carry-over of such intermediates. acs.org
Stereochemical Purity and Diastereomeric Impurity Formation
Entecavir possesses multiple chiral centers, making stereochemical control a critical aspect of its synthesis. rjpbcs.com The desired therapeutic activity is associated with a specific stereoisomer. However, the synthetic process can potentially yield other diastereomers, which are considered impurities. rjpbcs.comnih.gov Studies on the diastereomeric impurities of entecavir have led to the development of specific analytical methods to detect and quantify them. rjpbcs.comresearchgate.netmyexperiment.org For example, a liquid chromatography method has been developed to separate entecavir from its diastereomeric impurities, designated as imp-1, imp-2, and imp-3. rjpbcs.com While the specific structure of Impurity 33 is not detailed in the provided context, its formation could be related to the generation of an undesired stereoisomer during the synthesis. The use of chiral starting materials and stereoselective reactions is employed to control the formation of these diastereomeric impurities. nih.gov
Table 1: Entecavir Diastereomeric Impurities
| Impurity Name | Analytical Method | Detection Limit |
|---|---|---|
| Imp-1 | Liquid Chromatography rjpbcs.com | <0.009% researchgate.netmyexperiment.org |
| Imp-2 | Liquid Chromatography rjpbcs.com | <0.009% researchgate.netmyexperiment.org |
| Imp-3 | Liquid Chromatography rjpbcs.com | <0.009% researchgate.netmyexperiment.org |
This table summarizes the identified diastereomeric impurities of Entecavir and the analytical methods used for their detection.
Degradation Pathways Leading to Entecavir Impurity 33
Degradation impurities arise from the chemical breakdown of the drug substance due to environmental factors such as heat, light, moisture, and oxygen. veeprho.com Forced degradation studies are intentionally conducted to understand the degradation pathways and to develop stability-indicating analytical methods. rjpbcs.comnih.gov
Hydrolytic Degradation Mechanisms
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a molecule with water. ijper.org While entecavir is reported to be stable under neutral and acidic hydrolytic conditions, it shows some sensitivity to base hydrolysis. rjpbcs.comnih.gov Studies on entecavir have shown that it is relatively stable to water hydrolysis at 60°C for 24 hours with no major degradation products observed. rjpbcs.com However, under basic conditions (0.1 N NaOH, refluxed at 80°C for 24 hours), minor degradation was observed. rjpbcs.com The functional groups present in the entecavir molecule, such as the primary alcohol, could theoretically be susceptible to certain hydrolytic conditions, potentially leading to the formation of degradation products. scielo.br Although direct evidence linking Impurity 33 to hydrolytic degradation is not available, this pathway remains a theoretical possibility.
Oxidative Degradation Mechanisms
Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents. Entecavir has demonstrated significant susceptibility to oxidative stress. rjpbcs.comnih.gov Forced degradation studies using 3% hydrogen peroxide at room temperature for 24 hours resulted in approximately 87.7% degradation of entecavir. rjpbcs.com Another study also confirmed extensive degradation under oxidative stress. nih.govresearchgate.net The exocyclic double bond and the secondary hydroxyl groups in the entecavir structure are potential sites for oxidative attack. While specific oxidative degradation products are not named as "Impurity 33" in the provided search results, it is plausible that this impurity could be a product of oxidative degradation. For instance, Fenton-like reactions have been shown to effectively degrade entecavir.
Table 2: Forced Degradation Studies of Entecavir
| Stress Condition | Conditions | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, 80°C, 24h reflux | No degradation observed | rjpbcs.com |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 24h reflux | Minor degradation observed | rjpbcs.com |
| Oxidative | 3% H₂O₂, Room Temp, 24h | ~87.7% degradation | rjpbcs.com |
| Water Hydrolysis | 60°C, 24h | No major degradation | rjpbcs.com |
| Photolysis | 1.2 million lux hours, 200 W/m² UV | No degradation observed | rjpbcs.com |
| Thermal | 60°C, 10 days | No degradation observed | rjpbcs.com |
This table outlines the conditions and outcomes of forced degradation studies performed on Entecavir, highlighting its susceptibility to oxidative and base-catalyzed degradation.
Thermal Degradation Processes
Thermal stress is another significant factor that can lead to the degradation of Entecavir and the formation of impurities. veeprho.com Studies have shown that while Entecavir is stable to dry heat at 60°C for 10 days, degradation can occur under more strenuous thermal conditions. rjpbcs.commyexperiment.org For example, heating Entecavir formulations above 65°C can induce dehydration, leading to the formation of anhydrous Entecavir and other related impurities.
One study subjected Entecavir to various stress conditions, including thermal stress, and found it to be stable. nih.gov However, other research has indicated that thermal degradation can occur, particularly in the presence of certain excipients. scielo.br The rate and extent of degradation are often dependent on the temperature, humidity, and the presence of other chemical entities.
The following table summarizes the findings of various studies on the thermal stability of Entecavir:
| Stress Condition | Observation | Reference |
| Dry heat at 60°C for 10 days | No degradation observed | rjpbcs.commyexperiment.org |
| Heating above 65°C | Dehydration and formation of anhydrous Entecavir and other impurities | |
| General thermal stress | Stable | nih.gov |
| Thermal stress in presence of lactose (B1674315) monohydrate | Chemical incompatibility and degradation | scielo.br |
Excipient Interaction Pathways Promoting this compound Formation
The interaction between an active pharmaceutical ingredient and excipients is a crucial factor in the stability of a drug formulation. nih.gov In the case of Entecavir, compatibility studies have been conducted with various common excipients. scielo.brusp.br
One of the most notable interactions is with lactose monohydrate. scielo.brusp.br Thermal analysis has shown evidence of chemical incompatibility between Entecavir and lactose monohydrate, which is exacerbated at elevated temperatures. scielo.br This incompatibility can be attributed to the Maillard reaction, a chemical reaction between amino groups (present in Entecavir) and reducing sugars like lactose. researchgate.net This reaction can lead to the degradation of the active ingredient and the formation of various byproducts, potentially including this compound.
In contrast, studies have indicated that Entecavir is compatible with other excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene (B3416737) glycol, and povidone. scielo.brusp.brresearchgate.net Mannitol has been proposed as a suitable replacement for lactose monohydrate due to its compatibility with Entecavir. scielo.brusp.br
The following table outlines the compatibility of Entecavir with various excipients:
| Excipient | Compatibility with Entecavir | Reference |
| Lactose monohydrate | Incompatible, especially at elevated temperatures | scielo.brusp.br |
| Microcrystalline cellulose | Compatible | scielo.brusp.brresearchgate.net |
| Crospovidone | Compatible | scielo.brusp.brresearchgate.net |
| Titanium dioxide | Compatible | scielo.brusp.brresearchgate.net |
| Magnesium stearate | Compatible | scielo.brusp.brresearchgate.net |
| Hypromellose | Compatible | scielo.brusp.brresearchgate.net |
| Polyethylene glycol | Compatible | scielo.brusp.brresearchgate.net |
| Povidone | Compatible | scielo.brusp.brresearchgate.net |
| Mannitol | Compatible | scielo.brusp.br |
Polymorphic Transformation Leading to Related Impurities (e.g., anhydrous entecavir as an impurity)
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development. Entecavir exists in both a monohydrate and an anhydrous form. arabjchem.orggeneesmiddeleninformatiebank.nlmpa.se The monohydrate form is typically used as the drug substance due to its higher solubility. arabjchem.org
However, during manufacturing processes (such as granulation, compression, and drying) and storage, the Entecavir monohydrate can convert to the anhydrous form, which is considered an impurity. scielo.brarabjchem.org This transformation can be influenced by factors like temperature, pressure, and humidity. arabjchem.org For instance, a transition from the monohydrate to the anhydrous form has been observed at around 137°C. researchgate.net
The presence of the anhydrous form as an impurity is significant because it can affect the bioavailability and therapeutic efficacy of the drug. arabjchem.org Therefore, controlling the polymorphic form of Entecavir is essential for ensuring consistent product quality. Various analytical techniques, such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), are used to quantify the amount of anhydrous Entecavir in the monohydrate form. arabjchem.org
Methodologies for Structural Elucidation of Entecavir Impurity 33
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods are indispensable for piecing together the molecular puzzle of an unknown compound. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides unique clues about the atomic arrangement and chemical bonds within the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift of each proton provides information about its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons. For a potential impurity of Entecavir (B133710), ¹H NMR would be crucial for identifying the protons on the cyclopentyl ring and the purine (B94841) base, and any alterations compared to the parent drug.
¹³C NMR: This analysis provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, indicating the total number of carbon atoms and their chemical environment (e.g., C=O, C=C, C-N).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates directly bonded carbon and hydrogen atoms. These 2D experiments are essential for assembling the molecular fragments identified by 1D NMR into a complete structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for a Cyclopentyl Moiety Alteration (Note: This table is illustrative as specific data for Entecavir Impurity 33 is not publicly available.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Inferred Structural Feature |
|---|---|---|---|
| C1' | 4.5 - 5.5 | 80 - 90 | Carbon attached to purine nitrogen |
| C2' | 5.0 - 6.0 | 105 - 115 | Methylene group (C=CH₂) proton signals |
| C3' | 3.5 - 4.5 | 70 - 80 | Carbon with hydroxymethyl group |
| C4' | 4.0 - 5.0 | 75 - 85 | Carbon with hydroxyl group |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, chemists can identify groups such as hydroxyl (-OH), carbonyl (C=O), amine (-NH₂), and carbon-carbon double bonds (C=C). For an Entecavir impurity, IR would quickly confirm the presence or absence of these key functional groups, which are present in the parent molecule. medicalresearchjournal.org For instance, a change in the C=O stretching frequency could indicate an alteration to the purine ring. medicalresearchjournal.org
Table 2: Typical Infrared Absorption Frequencies for Entecavir Functional Groups (Note: This is generalized data, not specific to Impurity 33.)
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (alcohol) | 3200 - 3600 | Stretching, broad |
| N-H (amine) | 3100 - 3500 | Stretching |
| C-H (alkene) | 3010 - 3100 | Stretching |
| C-H (alkane) | 2850 - 2960 | Stretching |
| C=O (amide) | 1630 - 1695 | Stretching |
| C=C (alkene) | 1620 - 1680 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Identification
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This technique is used to identify chromophores, which are the parts of a molecule responsible for its color (or absorption in the UV range). For Entecavir and its impurities, the purine ring system acts as the primary chromophore. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the chromophore. A shift in the λmax for an impurity compared to Entecavir (which has a λmax around 254 nm) would suggest a modification of the purine ring system. myexperiment.orgrjpbcs.compharmasm.com
Mass Spectrometric Approaches for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. sci-hub.se For an unknown impurity like this compound, obtaining an accurate mass is the first step in deducing its molecular formula, which distinguishes it from other potential impurities and the parent drug. nih.gov The fragmentation pattern observed in the MS/MS spectrum can then be used to piece together the structure, corroborating the findings from NMR spectroscopy. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Entecavir |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of pharmaceutical impurities. mtoz-biolabs.com The technique provides in-depth structural information by analyzing the fragmentation patterns of a specific precursor ion. For this compound, an initial mass spectrometry (MS) scan would determine its mass-to-charge ratio (m/z). This specific ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.
The elucidation process involves a comparative analysis of the fragmentation pathway of this compound against that of the parent Entecavir molecule. researchgate.net Entecavir typically shows fragmentation patterns involving the loss of water, ammonia, and characteristic cleavages around the guanine (B1146940) and cyclopentyl moieties. By studying the mass shifts and unique fragments of Impurity 33, analysts can pinpoint the exact location and nature of the molecular modification. For instance, a mass shift in a fragment containing the cyclopentyl ring would suggest a modification on that part of the molecule.
Studies on Entecavir degradation products have successfully used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and characterize multiple impurities formed under stress conditions like acid hydrolysis and oxidation. nih.govgoogle.com This established methodology would be directly applicable to Impurity 33. The fragmentation data not only helps in proposing a tentative structure but also serves as a definitive fingerprint for the impurity in future quality control tests. researchgate.net
Table 1: Illustrative MS/MS Fragmentation Data for Entecavir and a Hypothetical Impurity 33
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Inference |
| Entecavir [M+H]⁺: 278.1 | 152.1 | 126 | Loss of the cyclopentyl side chain |
| 260.1 | 18 | Loss of H₂O | |
| 178.1 | 100 | Cleavage within the purine ring | |
| Impurity 33 [M+H]⁺: 294.1 | 152.1 | 142 | Loss of a modified side chain (original + 16 Da) |
| 276.1 | 18 | Loss of H₂O | |
| 168.1 | 126 | Loss of the cyclopentyl side chain, with modification remaining on the purine |
This table is for illustrative purposes to demonstrate the comparative analytical approach.
Ion Mobility Mass Spectrometry for Isomeric Differentiation
While MS/MS is powerful, it often cannot distinguish between isomers—molecules with the same mass and elemental composition but different spatial arrangements. Isomeric impurities are a significant challenge in pharmaceutical analysis. Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, providing a pathway to differentiate isomers. fda.govnih.gov
In an IM-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas. Their velocity, or mobility, is dependent on their rotationally averaged collision cross-section (CCS)—a value that reflects their three-dimensional shape. nih.gov Compact, spherical isomers will travel faster than extended, non-spherical ones. umons.ac.be
If this compound were suspected to be an isomer of another known impurity or even a stereoisomer of Entecavir itself (e.g., an epimer), IM-MS would be the ideal technique for confirmation. scribd.com The impurity and the reference standard would be analyzed to determine their respective drift times or CCS values. A difference in these values, even with identical m/z ratios, would provide clear evidence of structural isomerism. Recent advancements, such as cyclic ion mobility spectrometry (cIMS), enhance resolving power, allowing for the separation of even very similar isomeric structures, which is crucial for ensuring the purity and safety of therapeutic agents. nih.govnih.gov
X-ray Diffraction Techniques for Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) and its impurities, particularly their crystalline form (polymorphism), can significantly impact drug product stability and bioavailability. researchgate.net X-ray diffraction (XRD), specifically Powder X-ray Diffraction (PXRD), is the definitive technique for characterizing the solid-state structure of crystalline materials. sci-hub.se
If this compound is a crystalline solid, PXRD is used to generate its unique diffraction pattern, which acts as a fingerprint for its specific crystal lattice structure. This pattern is defined by the positions (in degrees 2θ) and intensities of the diffraction peaks. By comparing the PXRD pattern of a bulk drug sample containing Impurity 33 to the pattern of the pure API, the presence of a different crystalline phase can be confirmed.
Furthermore, PXRD can be developed into a quantitative method to determine the amount of a polymorphic impurity within a mixture. researchgate.netacs.org Studies have demonstrated the ability of PXRD to quantify impurity levels down to as low as 0.10% w/w. researchgate.netsci-hub.se This is achieved by creating calibration curves using mixtures with known concentrations of the impurity. Such analysis is vital for controlling the manufacturing process to ensure the desired polymorphic form of the drug is consistently produced. researchgate.net
Table 2: Example PXRD Data for Distinguishing Polymorphic Forms
| 2-Theta Angle (°) | Relative Intensity (%) - Form A (Entecavir) | Relative Intensity (%) - Form B (Impurity 33) |
| 8.5 | 100 | 20 |
| 12.1 | 45 | 95 |
| 15.3 | 60 | 5 |
| 19.8 | 15 | 100 |
| 24.6 | 80 | 35 |
This table contains hypothetical data illustrating how different polymorphs yield distinct diffraction patterns.
Combinatorial Approaches for Comprehensive Structural Confirmation
While individual analytical techniques provide valuable data, absolute and unambiguous structural confirmation of an unknown impurity like this compound relies on a combinatorial approach. This involves integrating data from several orthogonal (different and complementary) analytical methods to build a cohesive and definitive structural profile. ijcrt.orgsigmaaldrich.com
A typical combinatorial workflow for structural elucidation would involve:
Separation and Isolation: High-Performance Liquid Chromatography (HPLC) is first used to separate the impurity from the API and other components.
Mass Determination: High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental formula of the impurity.
Fragmentation Analysis: MS/MS experiments are conducted to study the fragmentation pathways and identify the core structure and potential modification sites. mtoz-biolabs.comresearchgate.net
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is employed to determine the precise connectivity of atoms and the stereochemistry of the molecule, providing a complete structural map.
Solid-State Analysis: If the impurity is isolated in solid form, techniques like PXRD and Differential Scanning Calorimetry (DSC) are used to characterize its solid-state properties, such as crystallinity and melting point. researchgate.netmdpi.com
By combining the molecular formula from HRMS, fragmentation logic from MS/MS, atomic connectivity from NMR, and solid-state data from PXRD, a complete and confirmed structure of this compound can be established with a high degree of confidence.
Advanced Analytical Methodologies for Entecavir Impurity 33 Profiling
Chromatographic Separation Techniques for Impurity Isolation and Quantification
Chromatographic techniques are fundamental to the separation and analysis of Entecavir (B133710) and its related impurities. The choice of method depends on the physicochemical properties of the impurity, such as polarity, volatility, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the determination of Entecavir and its impurities due to its high sensitivity, resolution, and accuracy. asianpubs.orgresearchgate.netjbiochemtech.com Method development involves a systematic optimization of chromatographic conditions to achieve effective separation of the main component from all potential impurities, including Entecavir Impurity 33. jgtps.com Key parameters that are optimized include the stationary phase, mobile phase composition, flow rate, and detection wavelength. jbiochemtech.comjgtps.com Stability-indicating HPLC methods are specifically designed to separate degradation products from the API, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its impurities. jgtps.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Entecavir and its related substances. innovareacademics.in This method typically utilizes a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase. asianpubs.orgjbiochemtech.comresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.
The development of a robust RP-HPLC method for this compound involves careful selection of the column, mobile phase, and detection parameters. C18 columns of various dimensions and particle sizes have been successfully used for separating Entecavir from its impurities. asianpubs.orgresearchgate.netresearchgate.net The mobile phase often consists of an aqueous buffer (such as potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netjbiochemtech.com The pH of the buffer and the ratio of the organic modifier are critical for achieving optimal resolution between Entecavir and Impurity 33. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 254 nm or 257 nm proving effective for quantification. jbiochemtech.comjgtps.comresearchgate.net
Below are examples of typical RP-HPLC conditions reported for the analysis of Entecavir and its impurities, which would be adapted for the specific quantification of Impurity 33.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | XTerra® C18, 250 mm × 4.6 mm, 5 µm asianpubs.org | C18, 250 mm x 4.6 mm jbiochemtech.com | Develosil C18, 150 x 4.6 mm, 5µm jgtps.com |
| Mobile Phase | Water:Acetonitrile (80:20 v/v) asianpubs.org | Methanol:Water (55:45 v/v) jbiochemtech.com | Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer (pH 3.4) (40:60) jgtps.com |
| Flow Rate | 0.8 mL/min asianpubs.org | 1.0 mL/min jbiochemtech.com | 1.0 mL/min jgtps.com |
| Detection | UV at 254 nm asianpubs.org | UV at 254 nm jbiochemtech.com | UV at 257 nm jgtps.com |
| Retention Time (Entecavir) | 3.385 min asianpubs.org | 3.5 min jbiochemtech.com | 2.26 min jgtps.com |
Entecavir possesses multiple chiral centers, meaning it can exist as various stereoisomers. researchgate.netresearchgate.net If this compound is a stereoisomer (an enantiomer or diastereomer) of the active ingredient, its control is of paramount importance, as different isomers can have varied pharmacological and toxicological profiles. wvu.edu Chiral HPLC is a specialized technique used to separate enantiomers. nih.gov
This separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the sample with a chiral reagent to form diastereomers that can then be separated on a standard achiral column. wvu.edunih.gov For Entecavir, chiral separation has been successfully demonstrated using a Chiralpak AD-H column, which is a polysaccharide-based CSP. researchgate.net The mobile phase in such separations is often a mixture of non-polar solvents like n-hexane and alcohols such as isopropanol (B130326) and ethanol, indicating a normal-phase chromatographic mode. researchgate.net The development of such a method for Impurity 33 would be necessary to confirm the stereoisomeric purity of the Entecavir drug substance.
| Parameter | Reported Conditions for Entecavir Isomers researchgate.net |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | n-hexane-isopropanol-alcohol-diethylamine (70:6:24:0.1) |
| Flow Rate | 0.8 mL/min |
| Mode | Normal-Phase |
For impurities that are highly polar and thus poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a viable alternative. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov This technique is particularly suitable for analyzing hydrophilic compounds like nucleoside analogues. nih.govresearchgate.net
If this compound exhibits high polarity, a HILIC method would be developed. The compatibility of the sample eluate with the HILIC mobile phase is crucial to obtain acceptable peak shapes and avoid issues like evaporation and reconstitution steps. nih.govresearchgate.net HILIC can provide orthogonal separation selectivity compared to RP-HPLC and may offer enhanced sensitivity when coupled with mass spectrometry. mdpi.com
Gas Chromatography (GC) for Volatile or Derivatized Impurities
Gas Chromatography (GC) is the method of choice for the analysis of volatile or semi-volatile impurities. In the context of pharmaceutical manufacturing, GC is most commonly used to quantify residual solvents—organic volatile chemicals used or produced during the synthesis of the drug substance. thermofisher.comshimadzu.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict limits on these solvents based on their toxicity. thermofisher.comshimadzu.com
If this compound is a volatile compound or a residual solvent, headspace GC (HS-GC) would be the standard technique for its analysis. rroij.com This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace), which is then injected into the GC system. rroij.com This approach prevents non-volatile matrix components from contaminating the GC column. The method typically employs a capillary column (e.g., DB-624) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. rroij.com For non-volatile impurities, derivatization to create a more volatile compound may be necessary before GC analysis.
| Parameter | Typical Conditions for Residual Solvents rroij.comhubspot.net |
|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | DB-624 fused silica (B1680970) capillary column (e.g., 30m x 0.32mm, 1.8µm) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp. ~40°C, ramped to ~160-245°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Diluent | Water, Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF) |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Preliminary Screening
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for preliminary screening and identification of impurities. nih.gov It is often used as a qualitative or semi-quantitative tool to monitor the progress of reactions or to quickly check for the presence of impurities in raw materials and final products. researchgate.netsigmaaldrich.com HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC.
For the analysis of this compound, a TLC method would involve spotting a solution of the test sample alongside a reference standard of the impurity onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. After development, the separated spots are visualized, often under UV light. sigmaaldrich.com The retention factor (Rf) value of the impurity spot is compared with that of the standard for identification. While primarily used for screening, densitometric scanning of HPTLC plates can provide quantitative results. nih.gov
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis (CE) is a powerful technique for the analysis of impurities in pharmaceuticals due to its high separation efficiency and minimal sample consumption. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.gov In CZE, the separation occurs in a buffer-filled capillary, and the differential migration of ions under the influence of the electric field leads to their separation. nih.gov The development of a CZE method for Entecavir and its impurities would involve the careful optimization of several parameters, including the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. The selection of an appropriate BGE is critical to achieve the desired resolution between Entecavir and Impurity 33.
Micellar Electrokinetic Chromatography (MEKC), another CE technique, can also be utilized. MEKC uses surfactants to form micelles in the BGE, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the surrounding aqueous buffer. nih.gov
Hyphenated Analytical Systems for Enhanced Identification and Quantification
To overcome the limitations of standalone analytical techniques, hyphenated systems that couple a separation technique with a powerful detection method are widely used for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of pharmaceutical impurities. nih.govresearchgate.net It combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
A typical LC-MS/MS method for this compound would involve a reversed-phase HPLC or UHPLC system for separation. nih.govmdpi.com The choice of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve good chromatographic resolution between Entecavir and its impurities. nih.govresearchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, minimizing fragmentation. nih.gov The mass spectrometer can be operated in full scan mode to obtain the molecular weight of the impurity or in Multiple Reaction Monitoring (MRM) mode for highly sensitive and specific quantification. nih.gov In MRM, specific precursor-to-product ion transitions for this compound are monitored, significantly reducing background noise and enhancing sensitivity. nih.gov
A rapid, specific, and reliable isocratic LC-MS/MS method has been developed for the identification and characterization of stressed degradation products of Entecavir. nih.gov This method utilized a Waters Symmetry C18 column and a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 3) and acetonitrile (50:50, v/v) to separate five degradation products. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | XBridge-C18, 4.6 mm × 50 mm, 5-μm | nih.gov |
| Mobile Phase | 10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v) | nih.gov |
| Flow Rate | 0.3 ml/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Entecavir) | m/z 278.1→152.1 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for the analysis of volatile and thermally stable impurities. For non-volatile compounds like Entecavir and its impurities, a derivatization step is often necessary to increase their volatility and thermal stability. This typically involves converting polar functional groups into less polar, more volatile derivatives.
The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent chromatographic resolution and highly specific mass spectral data, which can be used to confirm the identity of Impurity 33 by comparing its mass spectrum with a reference library.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a highly sophisticated technique that provides detailed structural information about impurities. mdpi.comnih.gov It directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. mdpi.com
LC-NMR is particularly valuable for the unambiguous identification of unknown impurities. mdpi.com While LC-MS provides molecular weight information, NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. nih.gov For this compound, ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR experiments like COSY and HSQC, can be used to fully elucidate its structure.
The main challenge with LC-NMR is its relatively low sensitivity compared to MS. nih.gov However, advancements in NMR technology, such as the use of cryogenically cooled probes, have significantly improved sensitivity, making it a more viable tool for impurity analysis. mdpi.com
For complex samples containing numerous impurities, a single chromatographic method may not be sufficient to resolve all components. In such cases, orthogonal chromatographic systems are employed. nih.govresearchgate.netresearchgate.net Orthogonal systems utilize different separation mechanisms to achieve a more comprehensive separation. researchgate.net
Two-dimensional liquid chromatography (2D-LC) is a powerful implementation of this concept. In a 2D-LC system, a fraction from the first dimension of separation is transferred to a second column with a different stationary phase for further separation. When coupled with MS/MS, 2D-LC-MS/MS provides exceptional peak capacity and resolving power, enabling the separation and identification of co-eluting impurities in complex mixtures. The selection of orthogonal columns is crucial for the success of this technique. For instance, a reversed-phase C18 column could be used in the first dimension, followed by a hydrophilic interaction liquid chromatography (HILIC) column in the second dimension.
Method Validation Strategies for this compound Analysis
Once an analytical method for this compound is developed, it must be rigorously validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and is performed according to guidelines from the International Council for Harmonisation (ICH). ikev.orgich.org
The key validation parameters for an impurity method include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ikev.orgich.org This is often demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the analyte of interest. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ikev.orgjgtps.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. jgtps.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. ich.orgjgtps.com Accuracy is often assessed by analyzing a sample with a known concentration of the impurity (e.g., a spiked sample) and comparing the measured concentration to the true concentration. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgjgtps.com Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jgtps.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jgtps.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jgtps.com
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Specificity | Resolution between Entecavir and Impurity 33 > 2.0 | researchgate.net |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.net |
| Accuracy (% Recovery) | 95-105% | researchgate.net |
| Precision (% RSD) | ≤ 5% | nih.gov |
| Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters | jgtps.com |
Specificity and Selectivity for this compound
Specificity is a critical attribute of an analytical method, demonstrating its ability to accurately measure the analyte of interest in the presence of other components, such as impurities, degradation products, and matrix components. For this compound, the specificity of the analytical method is typically established through forced degradation studies and by demonstrating resolution from other known impurities.
A common approach involves subjecting Entecavir to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. The resulting degradation products are then analyzed to ensure that the peak corresponding to this compound is well-resolved from any degradants and from the main Entecavir peak. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. In a validated HPLC method for diastereomeric impurities of Entecavir, which includes Impurity 33, a resolution of greater than 2.0 between Entecavir and its diastereomeric impurities was achieved, indicating excellent specificity. hnstandards.comnih.gov
The specificity of the method is further confirmed by spiking the Entecavir sample with known impurities, including this compound, and demonstrating that the analytical method can effectively separate and quantify each component without interference.
Linearity and Range of Detection and Quantification for this compound
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, a validated HPLC method has demonstrated excellent linearity. Regression analysis of the calibration curve for Entecavir and its diastereomeric impurities, including Impurity 33, has shown a correlation coefficient (r²) value greater than 0.999. hnstandards.comnih.gov This indicates a strong linear relationship between the concentration of the impurity and the analytical response.
The detection and quantification limits for Entecavir impurities are crucial for ensuring that even trace amounts can be reliably measured. Validated methods have demonstrated the capability to detect Entecavir and its diastereomeric impurities at levels below 0.09 µg/mL, which corresponds to 0.009% with respect to a test concentration of 1 mg/mL. heraldopenaccess.us
Table 1: Linearity and Range Data for this compound
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 hnstandards.comnih.gov |
| Range | Specification Level |
| Limit of Detection (LOD) | < 0.09 µg/mL heraldopenaccess.us |
| Limit of Quantification (LOQ) | 0.09 µg/mL |
Note: The data in this table is based on studies of diastereomeric impurities of Entecavir, which include Impurity 33.
Accuracy and Precision in this compound Measurement
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
The accuracy of the analytical method for this compound is typically assessed by performing recovery studies. This involves spiking a sample with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. For the diastereomeric impurities of Entecavir, including Impurity 33, validated methods have shown good and consistent recoveries in the range of 95% to 105%. hnstandards.comnih.gov
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The precision is expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of Entecavir impurities, the RSD for the area of the principal peak in replicate injections of the standard solution is typically required to be not more than 2.0%.
Table 2: Accuracy and Precision Data for this compound
| Parameter | Acceptance Criteria | Result |
| Accuracy (Recovery) | 90.0% - 110.0% | 95% - 105% hnstandards.comnih.gov |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | Conforms |
| - Intermediate Precision | ≤ 2.0% | Conforms |
Note: The data in this table is based on studies of diastereomeric impurities of Entecavir, which include Impurity 33.
Robustness of this compound Analytical Methods
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of this compound, several parameters are typically investigated to assess robustness.
These parameters may include:
Flow rate of the mobile phase (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 5 °C)
pH of the mobile phase buffer (e.g., ± 0.2 units)
Composition of the mobile phase (e.g., ± 2% organic component)
The robustness of the method is evaluated by observing the effect of these variations on the system suitability parameters, such as the resolution between Entecavir and its impurities, the tailing factor of the peaks, and the theoretical plates of the column. A robust method will show that these parameters remain within the acceptance criteria despite the intentional small changes in the method conditions. Studies on the analytical methods for Entecavir and its diastereomeric impurities have demonstrated the robustness of these methods. hnstandards.com
Table 3: Robustness Testing Parameters for this compound Analysis
| Parameter Varied | Variation | System Suitability Criteria |
| Flow Rate | ± 0.1 mL/min | Resolution > 2.0, Tailing Factor ≤ 2.0 |
| Column Temperature | ± 5 °C | Resolution > 2.0, Tailing Factor ≤ 2.0 |
| Mobile Phase pH | ± 0.2 | Resolution > 2.0, Tailing Factor ≤ 2.0 |
| Mobile Phase Composition | ± 2% | Resolution > 2.0, Tailing Factor ≤ 2.0 |
Kinetic and Mechanistic Studies of Entecavir Impurity 33 Formation
Design and Execution of Forced Degradation Studies for Entecavir (B133710) Impurity 33
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, aimed at identifying potential degradation products and pathways. In the context of Entecavir, these studies have been instrumental in understanding the conditions that lead to the formation of its impurities, including Impurity 33.
Acidic and Basic Hydrolysis: Studies have shown that Entecavir is susceptible to degradation under both acidic and basic conditions. While some reports indicate stability under acidic conditions, others suggest that significant degradation occurs, leading to the formation of various impurities. researchgate.net Under basic conditions, Entecavir has demonstrated notable degradation, with several degradation products being identified. nih.gov The specific formation of Impurity 33 under these hydrolytic stresses would be dependent on the concentration of the acid or base, temperature, and duration of exposure.
Oxidative Degradation: Oxidative stress has been identified as a significant factor in the degradation of Entecavir. researchgate.netresearchgate.net Exposure to oxidizing agents can lead to the formation of multiple degradation products. The generation of Entecavir Impurity 33 under oxidative conditions is a key area of investigation to understand the drug's stability in the presence of oxidative species.
Photolytic and Thermal Stability: Entecavir has generally been found to be stable under photolytic and thermal stress conditions. researchgate.net However, prolonged exposure to high temperatures or intense light can induce degradation. usp.br Studies focusing on the impact of these conditions on the formation of Impurity 33 are essential for defining appropriate storage and handling procedures.
The following table summarizes the typical conditions employed in forced degradation studies of Entecavir:
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Entecavir |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Variable, some studies show degradation researchgate.net |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 2 hours | Significant degradation observed nih.gov |
| Oxidative | 3-30% H₂O₂ at room temperature for 24 hours | Extensive degradation observed researchgate.netresearchgate.net |
| Photolytic | UV light (254 nm) and fluorescent light | Generally stable, some degradation under intense exposure nih.gov |
| Thermal | 60-80°C for up to 48 hours | Generally stable, some degradation at higher temperatures usp.br |
Kinetic Modeling of this compound Accumulation under Stress Conditions
Kinetic modeling plays a crucial role in predicting the rate of formation of degradation products like this compound under various stress conditions. By understanding the kinetics, it is possible to establish shelf-life and recommend appropriate storage conditions.
The degradation of pharmaceuticals often follows zero-order, first-order, or second-order kinetics. For many drug degradation processes, a pseudo-first-order kinetic model is applicable, particularly when one reactant is in large excess. scribd.com The rate of formation of Impurity 33 can be described by the following equation:
d[P]/dt = k[A]
Where:
[P] is the concentration of Impurity 33
[A] is the concentration of Entecavir
k is the apparent first-order rate constant
t is time
By monitoring the concentration of Entecavir and Impurity 33 over time under specific stress conditions (e.g., temperature, pH), the rate constant (k) can be determined. This allows for the prediction of the impurity's accumulation over time.
Investigation of Drug-Excipient Compatibility Related to this compound Formation
Excipients are essential components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API), leading to degradation and the formation of impurities. Compatibility studies are therefore vital to ensure the stability of the final drug product.
Studies on Entecavir have investigated its compatibility with a range of common excipients. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), coupled with High-Performance Liquid Chromatography (HPLC), are often employed for this purpose. researchgate.netscielo.br
Research has indicated that Entecavir is compatible with excipients like microcrystalline cellulose, crospovidone, titanium dioxide, and magnesium stearate. scielo.br However, incompatibilities have been observed with certain excipients, such as lactose (B1674315) monohydrate, under specific conditions. scielo.br Such incompatibilities could potentially accelerate the formation of this compound. The presence of reactive impurities within excipients, such as reducing sugars, aldehydes, or peroxides, can also contribute to the degradation of the API. nih.gov
A summary of Entecavir's compatibility with common excipients is provided in the table below:
| Excipient | Compatibility with Entecavir | Potential for Impurity 33 Formation |
| Microcrystalline Cellulose | Compatible scielo.br | Low |
| Lactose Monohydrate | Incompatible under certain conditions scielo.br | Higher, requires further investigation |
| Crospovidone | Compatible scielo.br | Low |
| Titanium Dioxide | Compatible scielo.br | Low |
| Magnesium Stearate | Compatible scielo.br | Low |
| Mannitol | Compatible researchgate.net | Low |
Elucidation of Reaction Mechanisms for this compound Generation
Understanding the reaction mechanism behind the formation of this compound is fundamental to developing strategies to prevent its formation. The specific chemical structure of Entecavir, a guanosine (B1672433) nucleoside analogue, provides clues to its potential degradation pathways. nih.gov
The formation of impurities can occur through various chemical reactions, including:
Hydrolysis: Cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Oxidation: Loss of electrons, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
Photodegradation: Chemical changes induced by the absorption of light energy.
The elucidation of the exact structure of this compound through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a prerequisite for proposing a definitive reaction mechanism. Based on the structure, a plausible pathway for its formation from the parent Entecavir molecule under specific stress conditions can be hypothesized. For instance, if Impurity 33 is an oxidative degradant, the mechanism might involve the formation of reactive oxygen species that attack specific sites on the Entecavir molecule.
Mass Balance Studies in Entecavir Degradation and Impurity Profiling
Mass balance studies are essential to account for all the material of a drug substance after it has been subjected to degradation. The principle is that the sum of the assay value of the degraded drug and the levels of all degradation products should be close to 100% of the initial assay value. researchgate.net
Achieving a good mass balance provides confidence that all major degradation products have been detected and quantified. In the context of Entecavir, a mass balance study would involve:
Accurately assaying an initial sample of Entecavir.
Subjecting the sample to forced degradation conditions.
Quantifying the remaining Entecavir and all detected impurities, including Impurity 33, using a stability-indicating analytical method, typically HPLC.
Computational Chemistry Applications in Entecavir Impurity 33 Research
In Silico Prediction of Potential Entecavir (B133710) Impurity 33 Formation Pathways
In silico (computer-based) prediction has emerged as a critical tool for prospectively identifying potential impurities and understanding their formation mechanisms. Software applications that predict chemical degradation and reaction pathways can be instrumental in elucidating how Entecavir Impurity 33 might form during the synthesis or storage of Entecavir. nih.govresearchgate.netlhasalimited.org
These prediction tools typically operate on a set of fundamental chemical principles and a curated knowledge base of known reactions and degradation transformations. nih.govresearchgate.net When the structure of the active pharmaceutical ingredient (API), in this case, Entecavir, is provided as an input along with potential reactants (e.g., residual starting materials, reagents, solvents, or other intermediates), the software can predict likely products. For this compound, identified as an L-Alanine adduct of Entecavir, an in silico system could explore pathways such as:
Nucleophilic Addition: Modeling the reaction between the primary amine of L-Alanine and a reactive site on the Entecavir molecule or a related intermediate.
Degradation-Condensation: Predicting the degradation of Entecavir under specific pH, temperature, or oxidative stress conditions to form a reactive intermediate that subsequently condenses with L-Alanine.
The output of such programs is a list of potential products and their formation pathways, which allows analytical scientists to target the search for these impurities and for process chemists to devise control strategies. The performance of these predictive tools has been shown to improve as their underlying knowledge bases are expanded and refined. nih.govresearchgate.net
Table 1: Application of In Silico Pathway Prediction for this compound
| Input Parameter | Computational Model/Tool | Predicted Output for this compound | Application in Research & Development |
|---|---|---|---|
| Entecavir Structure, L-Alanine Structure, Process Conditions (pH, Temp) | Degradation Pathway Prediction Software (e.g., Zeneth) | Plausible reaction mechanisms (e.g., Michael addition, condensation), reaction intermediates, likelihood of formation. | Guides analytical method development to search for predicted intermediates; informs process optimization to minimize formation. |
| Entecavir Intermediates, L-Alanine | Reaction Pathway Prediction Software | Potential side-reactions leading to the impurity. | Aids in redesigning synthesis steps to avoid conditions favoring impurity formation. |
Molecular Modeling and Simulation for Impurity-Process Interactions
Molecular modeling and simulation are powerful techniques used to understand and predict how molecules interact at an atomic level. These methods are particularly valuable for optimizing purification processes, such as crystallization, where the goal is to reject impurities from the crystal lattice of the API. nih.gov While specific studies on this compound are not publicly available, the principles of molecular modeling can be applied to understand its interaction with solvents and the solid-state form of Entecavir.
For instance, to design an effective crystallization process for Entecavir that rejects Impurity 33, molecular modeling could be used to:
Calculate Solvation Free Energies: Determine the relative solubility of both Entecavir and this compound in various solvents or solvent mixtures. An ideal solvent system would exhibit significantly different solubilities for the API and the impurity, facilitating separation.
Simulate Crystal Growth: Molecular dynamics (MD) simulations can model the process of Entecavir molecules assembling into a crystal lattice. By introducing molecules of Impurity 33 into the simulation, researchers can observe whether the impurity is incorporated into the crystal or remains in the solution (mother liquor).
Analyze Intermolecular Interactions: Modeling can reveal the specific hydrogen bonds, van der Waals forces, and other interactions between the impurity and the API's crystal faces. nih.gov Understanding these interactions is key to designing strategies—such as selecting specific solvents that disrupt these bonds—to prevent the impurity's incorporation.
These computational studies help in the rational selection of solvents and the optimization of crystallization conditions (e.g., temperature, cooling rate) to maximize the purity of the final Entecavir product.
(Quantitative) Structure-Activity Relationship ((Q)SAR) Methodologies for Impurity Assessment
(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or a specific property, such as mutagenicity. nih.gov Regulatory guidelines, including the ICH M7 guideline, endorse the use of (Q)SAR as a primary tool to evaluate the mutagenic potential of pharmaceutical impurities, thereby reducing the need for extensive animal testing. nih.gov
The assessment of this compound for mutagenicity would involve the following steps:
Structural Input: The 2D structure of this compound is submitted to two complementary (Q)SAR models: one expert rule-based and one statistical-based.
Model Prediction:
Expert Rule-Based Systems: These models contain knowledge bases of "structural alerts"—specific molecular substructures known to be associated with mutagenicity (e.g., aromatic amines, nitro groups, epoxides). The software screens the impurity's structure for these alerts.
Statistical-Based Systems: These models are built from large datasets of chemicals with known experimental mutagenicity results (e.g., from the Ames test). nih.gov They use statistical algorithms to predict the likelihood that a new chemical will be mutagenic based on its similarity to the chemicals in the training set.
Several (Q)SAR platforms, some of which are publicly accessible, can perform this type of analysis. vegahub.eu
Table 2: Hypothetical (Q)SAR Mutagenicity Assessment Workflow for this compound
| (Q)SAR Model Type | Example Platform/Methodology | Assessment Principle | Potential Finding for this compound |
|---|---|---|---|
| Expert Rule-Based | Derek Nexus, ToxTree | Identifies structural alerts associated with known mechanisms of mutagenicity. | Screens for fragments like electrophilic sites or specific N-containing groups that might be reactive with DNA. |
| Statistical-Based | Sarah Nexus, VEGA, T.E.S.T. | Compares the impurity's structure to a database of known mutagens and non-mutagens to find statistical correlations. vegahub.eu | Predicts mutagenicity based on similarity to other nucleoside analogues or related compounds in the training data. |
| Consensus Modeling | VEGA Consensus Model vegahub.eu | Combines the outputs of multiple models to improve the confidence and accuracy of the final prediction. | Provides a more robust prediction by weighing the results from different modeling approaches. |
Chemometrics and Data Science Approaches for Impurity Profile Analysis
Chemometrics applies multivariate statistics and data science techniques to extract meaningful information from complex chemical data. In pharmaceutical analysis, chemometrics is invaluable for analyzing data from chromatographic and spectroscopic techniques used for impurity profiling.
While HPLC is a common technique for separating and quantifying Entecavir and its impurities, the resulting chromatograms can be complex, with potential for overlapping peaks, especially at low impurity levels. researchgate.netresearchgate.netjuniperpublishers.com Chemometric methods can be applied to this data to enhance impurity detection and quantification.
Multivariate Curve Resolution (MCR): This technique can be used to resolve co-eluting peaks in a chromatogram, allowing for the quantification of an impurity even if it is not fully separated from the main API peak or other impurities.
Principal Component Analysis (PCA): PCA can be used to analyze multi-batch data to identify trends or variations in the impurity profile over time or between different manufacturing runs. This can help in identifying the root cause of impurity formation.
Partial Least Squares (PLS) Regression: PLS is a powerful method for building calibration models. It has been successfully used with spectroscopic data (e.g., Raman, NIR) to quantify impurities in solid mixtures, such as determining the amount of an undesired polymorphic form in the final Entecavir product. nih.gov This approach could be adapted to quantify this compound in raw materials or in-process samples rapidly, without the need for chromatographic separation.
These data science approaches move beyond simple peak integration, providing a more holistic and robust analysis of the entire impurity profile of Entecavir, enabling better process understanding and control.
Regulatory Science and Compliance Aspects in Entecavir Impurity Management
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities (Q3A, Q3B, M7)
Compliance with ICH guidelines is mandatory for the approval of pharmaceutical products in major markets, including the United States, Europe, and Japan. For any impurity found in Entecavir (B133710), such as a hypothetical "Impurity 33," three core guidelines are paramount.
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in the API. ich.orgpremier-research.com It establishes thresholds based on the maximum daily dose (MDD) of the drug. ich.org Impurities are classified as organic, inorganic, and residual solvents. Organic impurities, which would include process-related compounds or degradation products like "Entecavir Impurity 33," are of primary concern. The guideline sets thresholds for:
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's safety must be scientifically and toxicologically evaluated. ich.org
ICH Q3B(R2): Impurities in New Drug Products This guideline complements Q3A(R2) and focuses on impurities that arise during the manufacturing and storage of the final drug product, known as degradation products. europa.eueuropa.eu It addresses impurities that can form from the degradation of Entecavir or from interactions between Entecavir and the excipients used in the formulation. premier-research.com The thresholds for reporting, identification, and qualification in Q3B(R2) are often different from Q3A(R2) and are specific to the final dosage form. scribd.compda.org
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities ICH M7 provides a framework for assessing and controlling impurities that have the potential to be mutagenic and therefore carcinogenic. premier-research.com For any new impurity like "this compound," a critical early step is to conduct a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict its mutagenic potential. premier-research.com If a structural alert is identified, further testing, such as an Ames test, may be required. Impurities confirmed as mutagenic are controlled at much lower limits, based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.
Approaches to Impurity Qualification from a Research Perspective (e.g., Thresholds for Identification and Qualification)
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org If "this compound" is present in a batch of Entecavir API at a level exceeding the qualification threshold defined by ICH Q3A(R2), it must be qualified.
The qualification thresholds are directly linked to the Maximum Daily Dose (MDD) of the drug. For Entecavir, with a typical MDD of 0.5 mg or 1 mg, the thresholds are stringent.
Table 1: Illustrative ICH Q3A Thresholds for an Entecavir Impurity
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
From a research perspective, if an impurity's level cannot be reduced below the qualification threshold through process optimization, a qualification study is initiated. This may involve:
Reviewing existing toxicological literature for the impurity or structurally similar compounds.
Conducting genotoxicity studies (as per ICH M7).
Performing general toxicity studies in one or more species, with the duration of the study depending on the proposed duration of clinical use of the drug. pda.org
An impurity is considered qualified if its levels are consistent with those found in batches of the drug substance used in pivotal clinical trials or toxicology studies. ich.org
Analytical Quality by Design (AQbD) Principles Applied to this compound Control Strategies
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. nih.gov Applying AQbD principles ensures the development of a robust method for controlling an impurity like "this compound" throughout the product lifecycle.
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This pre-defines the objective of the method, including what needs to be measured (the impurity), the required performance criteria (e.g., desired accuracy, precision, and detection limit), and the context of its use (e.g., routine quality control). nih.gov
Risk Assessment: Identifying and ranking analytical method parameters that could potentially impact the method's performance. An Ishikawa (fishbone) diagram is often used to map potential sources of variability.
Method Optimization and Design of Experiments (DoE): Using statistical tools like DoE to systematically study the effects of critical method parameters on the analytical responses. This allows for a deeper understanding of the method's behavior.
Establishing a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters (e.g., ranges for pH, temperature, mobile phase composition) within which the method is proven to deliver results that meet the ATP. Working within the MODR provides operational flexibility without requiring re-validation.
Defining a Control Strategy: This includes system suitability tests and other measures to ensure the method performs as intended on a routine basis, minimizing the risk of out-of-specification (OOS) results.
Table 2: Example Risk Assessment for an HPLC Method to Control an Entecavir Impurity
| Method Parameter | Potential Risk | Risk Level (High/Medium/Low) | Mitigation/Control Strategy |
|---|---|---|---|
| Mobile Phase pH | Shift in retention time, loss of resolution | High | Study effect using DoE, define optimal range within MODR |
| Column Temperature | Changes in peak shape and retention time | Medium | Specify a narrow operating range (e.g., ±2°C) in the method |
| Flow Rate | Proportional shift in retention times | Low | Define acceptable range (e.g., ±10%) as part of robustness testing |
| Wavelength | Impact on sensitivity and quantification | Medium | Select optimal wavelength and verify during validation |
By implementing an AQbD approach, a highly robust and well-understood analytical method can be developed to ensure that "this compound" is effectively controlled, meeting all global regulatory requirements.
Emerging Research Directions and Challenges for Entecavir Impurity 33
Development of Novel Analytical Technologies for Trace Impurity Detection and Characterization
The accurate detection and characterization of trace-level impurities such as Entecavir (B133710) Impurity 33 are fundamental to ensuring drug quality. As regulatory standards become more stringent, analytical methods must evolve to offer greater sensitivity and selectivity. drug-dev.com The challenge lies not only in detecting the presence of an impurity but also in elucidating its structure, often from a complex drug matrix.
Recent advancements have moved towards hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. biomedres.us For an impurity like Entecavir Impurity 33, these methods are indispensable.
Key Technological Advancements:
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and faster analysis times compared to traditional HPLC. When coupled with mass spectrometry, it allows for the sensitive detection and molecular weight determination of trace impurities. biomedres.us
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity like this compound. This precision helps in distinguishing between compounds with very similar molecular weights.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the direct structural elucidation of impurities after chromatographic separation. senieer.com Online LC-NMR can provide detailed structural information on micrograms of a compound, which is vital for characterizing previously unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS remains a cornerstone technique, offering excellent separation and definitive identification. drug-dev.comresearchgate.net
The integration of these technologies provides a multi-faceted approach to impurity analysis, ensuring that even impurities at very low levels are detected and comprehensively characterized. drug-dev.comcontractpharma.com
| Analytical Technology | Primary Application for Impurity 33 | Key Advantages |
|---|---|---|
| UPLC-MS | Detection and Quantification | High sensitivity, rapid analysis, molecular weight determination. biomedres.us |
| HRMS | Structural Elucidation | Accurate mass measurement for determining elemental composition. |
| LC-NMR | Definitive Structure Confirmation | Provides detailed structural information without requiring isolation. researchgate.net |
| GC-MS | Detection of Volatile Precursors/Degradants | Excellent for separating and identifying volatile organic compounds. drug-dev.com |
Advanced Synthetic Strategies for this compound Reference Standard Generation
An authenticated reference standard is essential for the accurate quantification of any impurity. For this compound, where a commercial standard may not be available, custom synthesis is the only viable path. synthinkchemicals.com This process is a critical research area, as it provides the necessary material for analytical method validation, routine quality control, and toxicological studies. symeres.com
The generation of a reference standard for this compound involves a multi-stage process:
Structural Elucidation: Before synthesis can begin, the exact chemical structure of the impurity must be confirmed using advanced spectroscopic techniques like HRMS and NMR. synthinkchemicals.com This often involves isolating a small amount of the impurity from the bulk drug substance. contractpharma.com
Synthetic Route Design: Chemists design a tailored synthetic pathway to produce the impurity. This requires a deep understanding of the main drug's synthesis process, as impurities often arise from side reactions, unreacted intermediates, or degradation. synthinkchemicals.comveeprho.com The synthesis of Entecavir itself involves complex multi-step processes, providing various potential pathways for impurity formation. nih.govorganicchemistry.eu
Synthesis and Purification: The designed route is executed in the laboratory. This stage requires significant expertise to control reaction conditions and maximize yield. Purification is critical and often employs techniques like preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for a reference standard. synthinkchemicals.comsymeres.com
Characterization and Certification: The synthesized compound is rigorously analyzed to confirm its identity and purity, ensuring it matches the impurity found in the drug product. This comprehensive analysis validates its use as a reference standard. enamine.net
| Stage of Synthesis | Objective | Key Techniques Involved |
|---|---|---|
| 1. Structural Elucidation | Determine the exact chemical structure of the impurity. | Isolation (Prep-HPLC), HRMS, NMR Spectroscopy. contractpharma.comsynthinkchemicals.com |
| 2. Route Design | Develop an efficient and reliable synthetic pathway. | Retrosynthetic analysis, knowledge of Entecavir synthesis pathways. nih.govorganicchemistry.eu |
| 3. Synthesis & Purification | Produce the impurity and isolate it in a highly pure form. | Organic synthesis reactions, column chromatography, preparative HPLC. synthinkchemicals.com |
| 4. Full Characterization | Confirm the structure and purity of the synthesized material. | NMR, MS, HPLC, Elemental Analysis. enamine.net |
Application of Artificial Intelligence and Machine Learning in Impurity Profiling and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical development by enabling predictive approaches to impurity control. ijpsjournal.com Instead of reacting to impurities after they are detected, these technologies allow scientists to anticipate their formation. sravathi.ai For this compound, AI can be a powerful tool to understand its origin and predict its occurrence.
Key Applications of AI/ML:
Predicting Degradation Pathways: Software tools can predict the likely degradation products of a drug substance under various stress conditions (e.g., heat, light, pH). nih.govlhasalimited.org By inputting the structure of Entecavir, these models can suggest potential structures for degradation impurities, including Impurity 33.
Reaction Outcome Prediction: AI models, trained on vast datasets of chemical reactions, can predict the likely by-products of a synthetic step. openreview.netresearchgate.net This helps chemists to modify reaction conditions to minimize the formation of this compound.
Impurity Data Analysis: Machine learning algorithms can analyze complex analytical data, such as chromatograms, to automatically detect and classify impurity peaks. chromatographyonline.comamazonaws.com This enhances the speed and accuracy of routine quality control testing. amazonaws.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the toxicological properties of chemicals based on their structure. ijpsjournal.com This allows for an early, in-silico assessment of an impurity's potential risk, guiding decisions on control strategies.
The integration of AI and ML offers a proactive approach to impurity management, saving significant time and resources in the drug development process. nih.govnih.gov
| AI/ML Application | Function in this compound Research | Impact on Drug Development |
|---|---|---|
| Degradation Prediction | Forecasts potential degradation products of Entecavir under stress. lhasalimited.org | Guides forced degradation studies and stability-indicating method development. |
| Reaction Prediction | Identifies potential side-products in the Entecavir synthesis pathway. researchgate.net | Allows for process optimization to minimize impurity formation. chemical.ai |
| Automated Data Analysis | Automates the detection and classification of impurity peaks in HPLC data. amazonaws.com | Increases throughput and reduces human error in quality control labs. researchgate.net |
| QSAR Modeling | Predicts potential toxicity, helping to set appropriate control limits. ijpsjournal.com | Prioritizes impurities for further toxicological evaluation. |
Role of Automation and High-Throughput Screening in Entecavir Impurity Research
Automation and high-throughput screening (HTS) are key to accelerating research and improving the efficiency of quality control in the pharmaceutical industry. bmglabtech.comthe-scientist.com These technologies enable the rapid testing of numerous samples and conditions, which is invaluable for studying the formation and control of this compound.
Key Roles of Automation and HTS:
Process and Formulation Screening: HTS allows researchers to quickly screen a wide range of synthesis parameters (temperature, catalysts, solvents) or formulation compositions to identify conditions that minimize the formation of Impurity 33. nih.gov
Automated Analytical Testing: Robotic systems can automate repetitive tasks in the QC lab, such as sample preparation, injection, and data acquisition. labmanager.commedium.com This increases throughput, improves reproducibility, and reduces the risk of human error. pharmanow.live
Forced Degradation Studies: Automation can streamline forced degradation studies by managing multiple stress conditions (e.g., different pH levels, temperatures) simultaneously, providing a comprehensive profile of Entecavir's stability and potential degradants like Impurity 33.
Enhanced Data Integrity: Automated systems ensure that data is captured and processed consistently, which is critical for regulatory compliance. labmanager.com Robots can perform tasks with programmed precision, eliminating errors associated with manual sample handling. labmanager.com
By leveraging robotics and automated liquid handling, laboratories can conduct more experiments in less time, leading to a faster and more thorough understanding of impurity profiles. wikipedia.orglabkey.com
| Technology | Application in Impurity Research | Primary Benefit |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen synthesis and formulation conditions. nih.gov | Accelerates optimization to minimize impurity formation. bmglabtech.com |
| Robotic Sample Handling | Automate sample preparation and transfer for analysis. wikipedia.org | Increases throughput and reduces manual errors. medium.compharmanow.live |
| Automated Liquid Handlers | Precisely dispense reagents for multiple parallel experiments. | Improves precision and enables miniaturization of assays. labkey.com |
| Integrated Lab Automation | Connect various instruments into a seamless workflow. wikipedia.org | Enhances efficiency, data integrity, and lab safety. labmanager.comessert.com |
Integration of Multi-Omics Data in Comprehensive Impurity Research
Multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a systems-level view of how a substance interacts with a biological system. mdpi.com While direct safety profiling is outside the scope of this article, the integration of omics data is an emerging research direction for understanding the broader biological implications of impurities like this compound. This knowledge can inform risk assessment and guide the development of safer medicines. ontoforce.com
Applications of Multi-Omics in Impurity Research:
Genomics: Studies genetic variations that might influence an individual's susceptibility to effects from drug impurities. omicstutorials.com
Transcriptomics: Analyzes changes in gene expression in cells or tissues exposed to an impurity. This can reveal which cellular pathways are affected, providing mechanistic insights. mdpi.com
Proteomics: Investigates changes in protein expression and modification, offering a functional view of the cellular response to an impurity.
Metabolomics: Studies the alterations in small-molecule metabolites within a biological system. mdpi.com This can identify biomarkers of exposure or effect related to an impurity.
By integrating these different layers of biological data, researchers can build comprehensive models to understand the potential interactions between an impurity and biological pathways. mdpi.comomicstutorials.com This holistic approach is crucial for a more profound understanding of impurity risks and for developing strategies to mitigate them during drug development. nih.govfishersci.com
| Omics Field | Data Provided | Relevance to Impurity Research |
|---|---|---|
| Genomics | Information on DNA and genetic variations. omicstutorials.com | Identifies genetic predispositions to impurity-related effects. |
| Transcriptomics | Changes in gene expression (RNA). mdpi.com | Reveals cellular pathways affected by the impurity. |
| Proteomics | Changes in protein levels and functions. nih.gov | Provides insight into the functional cellular response. |
| Metabolomics | Alterations in metabolic pathways. mdpi.com | Identifies biomarkers and metabolic consequences of exposure. |
Q & A
Q. What validation criteria are critical for ensuring the robustness of this compound analytical methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
